molecular formula C15H16ClNO3S B2924453 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide CAS No. 923836-48-0

4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2924453
CAS No.: 923836-48-0
M. Wt: 325.81
InChI Key: MMIFPQYWIJVAIS-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a chlorinated benzene ring linked to a sulfonamide group, which is further substituted with a (4-methoxyphenyl)methyl moiety and a methyl group. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . This compound’s structural features, such as the chloro and methoxy substituents, may influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-17(11-12-3-7-14(20-2)8-4-12)21(18,19)15-9-5-13(16)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIFPQYWIJVAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the sulfonamide group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group if present.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as sodium methoxide.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives.

  • Reduction: Amines or amides.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

  • Medicine: Its derivatives may be explored for pharmaceutical applications, such as developing new drugs with anti-inflammatory or antimicrobial properties.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Core

The target compound’s analogs differ primarily in substituent groups on the benzene ring or sulfonamide nitrogen. Key examples include:

Compound Name Substituents Key Properties/Applications Reference
4-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide - Cl at C4 of benzene
- N-methyl and (4-methoxyphenyl)methyl on sulfonamide
Potential bioactivity (hypothesized)
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide - Cl at C4 of benzene
- Cl and OMe at C2/C5 of aryl group
Structural studies (crystallography)
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide - NH2 and OMe at C2/C5 of benzene
- Cl on aryl group
Molecular weight: 258.62 g/mol; research chemical
4-Chloro-N-(2-methyl-benzo-yl)benzene-sulfonamide - Cl at C4 of benzene
- 2-methylbenzoyl group on sulfonamide
Crystallographic studies (Acta Crystallographica)
4-Chloro-N-(3-chloro-phen-yl)-2-methyl-benzene-sulfonamide - Cl at C4 of benzene
- 3-Cl-aryl and 2-methyl groups
Structural analog in drug development

Impact of Substituents on Physicochemical Properties

  • Methoxy Groups : Increase solubility via hydrogen bonding and modulate electronic effects (e.g., resonance stabilization) .

Research Findings and Structural Insights

  • Crystallography : Studies on N-(4-Methoxyphenyl)benzenesulfonamide reveal planar sulfonamide cores and hydrogen-bonded networks, which stabilize crystal lattices and may influence drug formulation .
  • Synthetic Pathways : Ligands with thiourea groups (e.g., L1–L3 ) demonstrate the adaptability of sulfonamide derivatives in catalysis and coupling reactions .
  • Thermal Stability : Melting points of related compounds (e.g., Rip-B at 96°C) suggest that substituent bulkiness impacts thermal behavior .

Biological Activity

4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. This compound's structure, featuring a sulfonamide group attached to a benzene ring with a methoxyphenyl substituent, suggests various pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is C13H14ClN1O3S. Its key features include:

  • Sulfonamide group : Known for its ability to inhibit bacterial growth by mimicking p-aminobenzoic acid (PABA).
  • Methoxyphenyl moiety : May enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, essential for folate synthesis in bacteria.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of sulfonamides showed effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The specific efficacy of 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide needs further exploration through clinical trials.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings : In vitro studies have demonstrated that compounds similar to 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide can reduce the production of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The sulfonamide group mimics PABA, inhibiting bacterial folate synthesis.
  • Cytokine Modulation : The methoxyphenyl group may interact with signaling pathways involved in inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other sulfonamide derivatives:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
4-Chloro-N-(2-chloro-4-methoxyphenyl)benzenesulfonamideStructureModerateLow
4-Chloro-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamideStructureHighModerate
4-Chloro-N-methylbenzenesulfonamideStructureLowHigh

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide, and how can yield/purity be optimized?

  • Methodological Answer : A two-step approach is typically employed: (1) Sulfonylation of 4-chlorobenzenesulfonyl chloride with N-methyl-(4-methoxybenzyl)amine under inert conditions (e.g., N₂ atmosphere) at 0–5°C to prevent side reactions. (2) Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Yield optimization requires strict stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine) and pH stabilization (e.g., NaHCO₃ buffer). Impurities like unreacted starting materials can be minimized via TLC monitoring .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (-OCH₃), methyl (-NCH₃), and aromatic protons. The N-methyl group typically appears as a singlet at δ ~2.8–3.2 ppm, while the sulfonamide NH is absent due to N-methylation .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., S-N bond ~1.63 Å) and confirms the sulfonamide’s planar geometry. Crystallization solvents like DMSO or chloroform are preferred .
  • FT-IR : Key peaks include sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme inhibition : Evaluate COX-2 or carbonic anhydrase inhibition via spectrophotometric assays (e.g., para-nitrophenyl acetate hydrolysis). IC₅₀ values should be validated with positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger) : Use the sulfonamide’s 3D structure (optimized with Gaussian at B3LYP/6-31G* level) to dock into COX-2’s active site (PDB: 3LN1). Focus on hydrogen bonding with Arg513 and hydrophobic interactions with Val523 .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. RMSD values >2.5 Å suggest conformational instability .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-donating methoxy group on the benzyl ring activates the sulfonamide nitrogen, enhancing nucleophilicity. In contrast, the 4-chloro substituent on the benzene ring withdraws electron density, stabilizing the sulfonyl group. This duality can be quantified via Hammett σ constants (e.g., σₘ for -OCH₃ = -0.12; σₚ for -Cl = +0.23) . Reactivity in SNAr reactions (e.g., with amines) is best monitored via LC-MS to track intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized assays : Replicate studies under CLSI/FDA guidelines to control variables like inoculum size, pH, and temperature .
  • Metabolite profiling (LC-HRMS) : Check for in situ degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) that may alter activity .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing -OCH₃ with -CF₃) to identify pharmacophore requirements .

Q. What are the crystallographic challenges in resolving this compound’s polymorphs?

  • Methodological Answer : Polymorph screening (via solvent evaporation or slurry methods) often reveals multiple forms due to flexible N-methyl and benzyl groups. Use synchrotron XRD (λ = 0.7 Å) to resolve weak diffraction patterns. Hydrogen-bonding networks (e.g., C=O⋯H-N interactions) dominate packing motifs, but disorder in the methoxy group requires refinement with SHELXL .

Methodological Resources

  • Synthesis : Prioritize anhydrous conditions and Schlenk-line techniques to avoid hydrolysis .
  • Data Validation : Cross-reference NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) .
  • Safety : Use fume hoods and nitrile gloves; the compound may cause skin/eye irritation (LD₅₀ >500 mg/kg in rodents) .

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